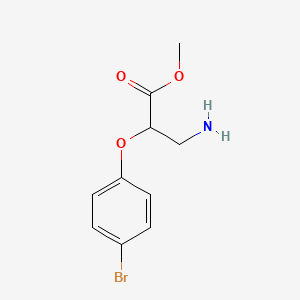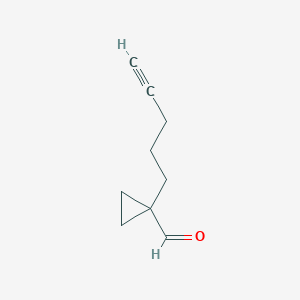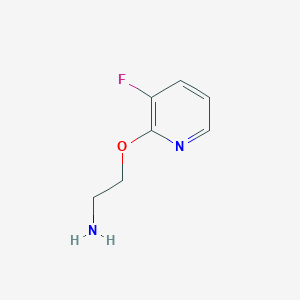amine](/img/structure/B13274040.png)
[2-(Diethylamino)ethyl](1,2,3-thiadiazol-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethylamine typically involves the reaction of diethylamine with a suitable thiadiazole derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
2-(Diethylamino)ethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethylamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the thiadiazole ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Compounds with an imidazole ring, known for their antifungal and anticancer properties.
Oxazoles: Compounds with an oxazole ring, used in various pharmaceutical applications.
Uniqueness
2-(Diethylamino)ethylamine is unique due to its specific structure, which combines a diethylamino group with a thiadiazole ring
Properties
Molecular Formula |
C9H18N4S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
N',N'-diethyl-N-(thiadiazol-4-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H18N4S/c1-3-13(4-2)6-5-10-7-9-8-14-12-11-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
OOJKUZJDHFZZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CSN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13273986.png)



![(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13274007.png)
![2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13274013.png)



![3-[(2-Bromocyclopentyl)oxy]oxolane](/img/structure/B13274057.png)

